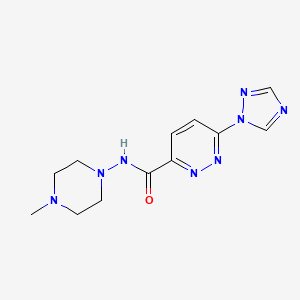

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety and a 4-methylpiperazine carboxamide group. This structure combines aromatic and nitrogen-rich heterocycles, which are often associated with bioactive properties.

Properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8O/c1-18-4-6-19(7-5-18)17-12(21)10-2-3-11(16-15-10)20-9-13-8-14-20/h2-3,8-9H,4-7H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPJALDGRGYCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves the following steps:

Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the triazole moiety: This step involves the reaction of the pyridazine core with a triazole derivative, often under conditions that promote nucleophilic substitution.

Attachment of the piperazine group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.

Materials Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and therapeutic applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Structural Diversity: The target compound’s pyridazine-triazole-piperazine architecture distinguishes it from thienopyrimidine or benzothiazole-based analogs. The 4-methylpiperazine group is a common pharmacophore in kinase inhibitors (e.g., imatinib derivatives), suggesting possible interactions with ATP-binding domains .

Biological Activity: Talarozole demonstrates the therapeutic relevance of 1,2,4-triazoles in dermatology, but the target compound’s pyridazine core may shift its selectivity toward other targets, such as kinases or microbial enzymes . Thienopyrimidine derivatives with morpholine/piperazine substituents show potent kinase inhibition, implying that the target compound’s piperazine group could similarly modulate pharmacokinetics or target engagement .

Synthetic and Crystallographic Considerations :

- The crystalline form of the cyclopropane-substituted pyridazine analog (Table 1) highlights the importance of solid-state characterization for optimizing bioavailability, a factor that may apply to the target compound .

- Synthetic routes for triazole-containing compounds (e.g., Michael additions or nucleophilic substitutions) are well-established, as seen in β-(1,2,4-triazol-1-yl)-alanine derivatives .

Biological Activity

N-(4-methylpiperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridazine core substituted with a triazole moiety and a piperazine group. Its molecular formula is CHNO, with a molecular weight of approximately 248.3 g/mol. The presence of multiple nitrogen atoms in the triazole and piperazine rings contributes to its biological activity by facilitating interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on key signaling pathways involved in cancer progression. The compound's activity can be attributed to:

- Inhibition of Kinase Activity : The compound has shown promising results as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met kinase. In vitro studies have demonstrated that it can effectively inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC values in the low micromolar range .

- Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through the activation of pro-apoptotic pathways. Studies have reported increased apoptosis markers in treated cells compared to controls .

Biological Activity Data

| Activity | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Inhibition of c-Met kinase | A549 | 0.090 | Kinase inhibition |

| Cytotoxicity | MCF-7 | 1.23 ± 0.18 | Induces apoptosis |

| Cytotoxicity | HeLa | 2.73 ± 0.33 | Induces apoptosis |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications in cancer therapy:

- Antitumor Activity : A study evaluated the antitumor effects of various triazole derivatives, including those similar to this compound. Results indicated significant cytotoxic effects against multiple cancer cell lines, suggesting a potential role as an anticancer agent .

- Combination Therapy : Research has explored the synergistic effects of combining this compound with established chemotherapeutics like doxorubicin. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for improved therapeutic strategies .

- Mechanistic Studies : Further investigations have focused on understanding the molecular interactions between this compound and its targets. These studies utilize techniques such as molecular docking and cellular assays to elucidate binding affinities and downstream effects on cellular signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.